
Di-n-butyltin bis(3-amino-4-methylbenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-n-butyltin bis(3-amino-4-methylbenzoate) is a chemical compound that belongs to the organotin family. It is commonly used in scientific research for its unique properties and applications.
Mecanismo De Acción
Di-n-butyltin bis(3-amino-4-methylbenzoate) is a potent inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for proper nerve function. By inhibiting acetylcholinesterase, di-n-butyltin bis(3-amino-4-methylbenzoate) can disrupt nerve function and cause a range of physiological effects.
Efectos Bioquímicos Y Fisiológicos
Di-n-butyltin bis(3-amino-4-methylbenzoate) has been shown to cause a range of biochemical and physiological effects in laboratory studies. It can disrupt nerve function, leading to muscle weakness, tremors, and convulsions. It can also cause respiratory distress, gastrointestinal problems, and cardiovascular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Di-n-butyltin bis(3-amino-4-methylbenzoate) has several advantages for laboratory experiments. It is highly stable and can be stored for long periods without degradation. It is also relatively easy to synthesize and purify. However, di-n-butyltin bis(3-amino-4-methylbenzoate) can be toxic to laboratory animals and must be handled with care. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on di-n-butyltin bis(3-amino-4-methylbenzoate). One area of interest is its potential use as a pesticide or herbicide. It has been shown to have potent insecticidal and herbicidal properties, and further research could explore its potential for agricultural applications. Another area of interest is its potential use in the treatment of neurological disorders. Its ability to inhibit acetylcholinesterase could make it a promising candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Finally, further research could explore the potential environmental impacts of di-n-butyltin bis(3-amino-4-methylbenzoate) and its interactions with other chemicals in the environment.
Métodos De Síntesis
Di-n-butyltin bis(3-amino-4-methylbenzoate) can be synthesized by reacting di-n-butyltin oxide with 3-amino-4-methylbenzoic acid in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Di-n-butyltin bis(3-amino-4-methylbenzoate) has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It is also used in the preparation of polymeric materials, such as polyurethanes and polyesters.
Propiedades
Número CAS |
141368-91-4 |
|---|---|
Nombre del producto |
Di-n-butyltin bis(3-amino-4-methylbenzoate) |
Fórmula molecular |
C24H34N2O4Sn |
Peso molecular |
533.2 g/mol |
Nombre IUPAC |
[(3-amino-4-methylbenzoyl)oxy-dibutylstannyl] 3-amino-4-methylbenzoate |
InChI |
InChI=1S/2C8H9NO2.2C4H9.Sn/c2*1-5-2-3-6(8(10)11)4-7(5)9;2*1-3-4-2;/h2*2-4H,9H2,1H3,(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
BOBXEBITHZKWLW-UHFFFAOYSA-L |
SMILES |
CCCC[Sn](CCCC)(OC(=O)C1=CC(=C(C=C1)C)N)OC(=O)C2=CC(=C(C=C2)C)N |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)C1=CC(=C(C=C1)C)N)OC(=O)C2=CC(=C(C=C2)C)N |
Sinónimos |
DBTBSMB di-n-butyltin bis(3-amino-4-methylbenzoate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



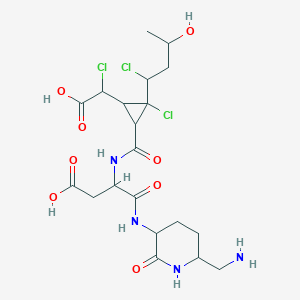

![1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile](/img/structure/B142400.png)


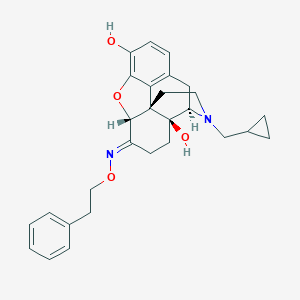


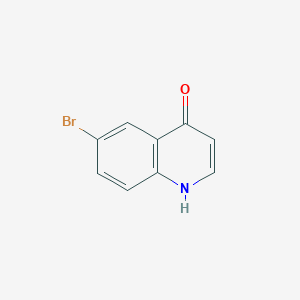
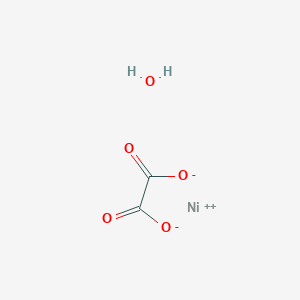
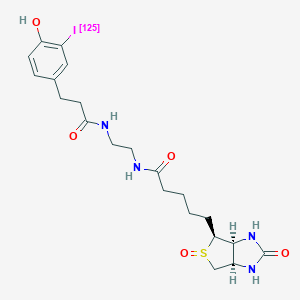
![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B142422.png)
![2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile](/img/structure/B142424.png)
